molecular formula C9H15NOS B13394893 (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No.: B13394893
M. Wt: 185.29 g/mol
InChI Key: GKWHUWVJGDBGRA-MQWKRIRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine typically involves the reduction of N,N-dimethyl-(3-keto)-2-thienyl-propanamine. This reduction can be achieved using microbial reduction methods, where specific yeast strains like Candida viswanathii are employed under optimized conditions . The reaction conditions include controlled pH, aeration, and agitation to maximize enzyme activity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fermentation processes. These processes are optimized for high yield and enantiomeric purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The thienyl group allows for various substitution reactions, where different substituents can be introduced to the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions on the thienyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in duloxetine synthesis, the compound contributes to the inhibition of serotonin and norepinephrine reuptake, enhancing neurotransmitter levels in the brain . This action is mediated through its interaction with transporter proteins, leading to increased synaptic concentrations of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its role as a key intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

(1S)-3-(methylamino)-1-thiophen-2-ylbutan-1-ol

InChI

InChI=1S/C9H15NOS/c1-7(10-2)6-8(11)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3/t7?,8-/m0/s1

InChI Key

GKWHUWVJGDBGRA-MQWKRIRWSA-N

Isomeric SMILES

CC(C[C@@H](C1=CC=CS1)O)NC

Canonical SMILES

CC(CC(C1=CC=CS1)O)NC

Origin of Product

United States

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